molecular formula C26H31N5O2S B2995714 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251598-70-5

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2995714
CAS No.: 1251598-70-5
M. Wt: 477.63
InChI Key: CQHHKORRSZJCGF-UHFFFAOYSA-N
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Description

The compound 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative with a pyrimidine core functionalized by a sulfanyl group and a 4-(4-methoxyphenyl)piperazine moiety. The acetamide group is attached to a 2,4,6-trimethylphenyl substituent, which may enhance lipophilicity and influence receptor binding .

Properties

IUPAC Name

2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-18-13-19(2)26(20(3)14-18)29-24(32)16-34-25-15-23(27-17-28-25)31-11-9-30(10-12-31)21-5-7-22(33-4)8-6-21/h5-8,13-15,17H,9-12,16H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHHKORRSZJCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrimidine derivative under controlled conditions.

    Thioether Formation: The resulting intermediate is then subjected to a thioether formation reaction, where a sulfur-containing reagent is introduced to form the sulfanyl linkage.

    Acetamide Coupling: Finally, the compound is coupled with 2,4,6-trimethylphenylacetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetamide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the pyrimidine ring or acetamide moiety.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperazine and pyrimidine moieties are known to bind to various biological macromolecules, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs and their differentiating features:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Notes Reference ID
Target Compound Pyrimidine - Sulfanyl linker
- 4-(4-Methoxyphenyl)piperazine
- 2,4,6-Trimethylphenyl
~518.6* Not explicitly reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine - Sulfanyl linker
- 4-Methylpyridinyl
304.37 Medical intermediate
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole - Piperazine
- 6-Methylbenzothiazole
487.6 Not reported
2-(4-Ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide Pyridazine - Ethoxyphenyl
- 4-Methylpiperazine
431.5 Not reported
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidine - Sulfamoylphenyl
- Thio-linked tetrahydropyrimidine
~470.5* Evaluated for biological activity

*Molecular weights estimated based on structural formulas.

Key Findings and Functional Group Impact

Pyrimidine vs. In contrast, the benzothiazole group in ’s compound introduces a fused aromatic system with sulfur, which may alter electronic properties and bioavailability . The pyridazine core in ’s analog lacks the pyrimidine’s symmetry, possibly reducing binding affinity to pyrimidine-specific targets .

Piperazine Substitutions :

  • The 4-methoxyphenyl group on the piperazine in the target compound may enhance CNS penetration due to increased lipophilicity compared to the 4-methylpiperazine in ’s pyridazine analog .
  • Piperazine-free analogs (e.g., ) lack this neuropharmacological motif, limiting their utility in CNS-targeted applications .

Sulfanyl vs. Oxygen Linkers :

  • The sulfanyl (-S-) linker in the target compound and ’s B13 analog may confer greater metabolic stability compared to oxygen-linked analogs (e.g., ’s B12), as thioethers are less prone to oxidative degradation .

Biological Activity

The compound 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H29N5O2S
  • Molecular Weight : 463.6 g/mol
  • CAS Number : 1251694-03-7

Synthesis

The synthesis of this compound involves several steps, typically starting from the preparation of piperazine and pyrimidine derivatives, followed by their coupling with methoxyphenyl groups. The process often utilizes various reagents and solvents to achieve desired yields and purity levels. Industrial methods may include continuous flow synthesis to enhance efficiency and reduce costs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain receptors or enzymes, leading to various physiological effects. Notably, it has been shown to inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells, suggesting potential neuroprotective and anti-inflammatory properties.

Neuroprotective Effects

Studies have indicated that the compound may exert neuroprotective effects by:

  • Reducing endoplasmic reticulum stress.
  • Inhibiting apoptosis in neuronal cells.

These actions suggest its potential utility in treating neurodegenerative diseases.

Anti-inflammatory Properties

The compound has been investigated for its ability to reduce inflammation through:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of microglial activation.

This makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Neuroprotection in Animal Models :
    • In a rat model of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function and reductions in markers of neuronal damage.
  • Anti-inflammatory Activity :
    • In vitro studies demonstrated that the compound reduced the secretion of TNF-α and interleukin-6 (IL-6) from activated microglia, supporting its role as an anti-inflammatory agent.
  • Potential for Treating Depression :
    • Preliminary research suggests that the compound may exhibit antidepressant-like effects in behavioral models, indicating its influence on serotonin pathways.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Compound AC24H28N4O2SAnti-inflammatory
Compound BC25H29N5O2SNeuroprotective
Compound CC23H27N5O3SAntidepressant

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